5,7-Difluoro-3-methyl-1-benzofuran
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Overview
Description
5,7-Difluoro-3-methyl-1-benzofuran is a fluorinated benzofuran derivative characterized by the presence of two fluorine atoms at the 5 and 7 positions and a methyl group at the 3 position of the benzofuran ring Benzofurans are a class of heterocyclic aromatic organic compounds that consist of fused benzene and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Difluoro-3-methyl-1-benzofuran typically involves the following steps:
Starting Materials: The synthesis often begins with commercially available or easily synthesized starting materials such as 2,5-difluorobenzaldehyde and 3-methylfuran.
Condensation Reaction: The starting materials undergo a condensation reaction, often catalyzed by an acid or base, to form the benzofuran core.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5,7-Difluoro-3-methyl-1-benzofuran can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the benzofuran core to corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can reduce the fluorine atoms or other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (e.g., Grignard reagents) are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Reduced fluorinated compounds or other reduced derivatives.
Substitution Products: Various substituted benzofurans depending on the reagents used.
Scientific Research Applications
5,7-Difluoro-3-methyl-1-benzofuran has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biological systems, particularly in the development of fluorescent probes and imaging agents.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 5,7-Difluoro-3-methyl-1-benzofuran exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
2,3-Difluoro-5-methyl-1-benzofuran
3,4-Difluoro-5-methyl-1-benzofuran
2,5-Difluoro-3-methyl-1-benzofuran
3,5-Difluoro-2-methyl-1-benzofuran
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Properties
IUPAC Name |
5,7-difluoro-3-methyl-1-benzofuran |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O/c1-5-4-12-9-7(5)2-6(10)3-8(9)11/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLRKBSYLUMRIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C=C(C=C2F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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